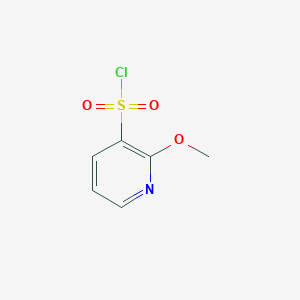

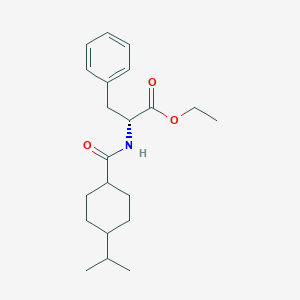

4-乙酰基苯甲酸乙酯

描述

Ethyl 4-acetylbenzoate is a chemical compound that is related to various research studies, particularly in the field of organic synthesis and chemical modification. While the provided papers do not directly discuss ethyl 4-acetylbenzoate, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding ethyl 4-acetylbenzoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions to achieve the desired product. For instance, the synthesis of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate involved lithiation at the 5-methyl position, with the 4-acetyl group protected, followed by quenching with various electrophiles to yield good to excellent yields . Similarly, the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was achieved through an aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation . These methods highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds is typically characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was determined using NMR, FT-IR, and FT-Raman analysis, and the data were compared with theoretical calculations performed using density functional theory (DFT) . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of compounds like ethyl 4-acetylbenzoate can be inferred from studies on similar molecules. The acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, for example, were synthesized and their reactivity was studied under various conditions, leading to products with different acetylation patterns . This suggests that the acetyl group in ethyl 4-acetylbenzoate may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its structure. The thermal stability of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was evaluated using TGA and DSC, revealing stability above 249.8°C . Quantum chemical parameters obtained under DFT calculations supported the experimental results. Such studies are crucial for understanding the behavior of compounds under different physical conditions and for their potential applications.

科学研究应用

Suzuki偶联反应和抗关节炎潜力4-乙酰基苯甲酸乙酯在衍生物名称为乙酸(4-苯苯基)乙酯的情况下,用于绿色的Suzuki偶联反应。这一过程在生产联芳基中非常重要,而联芳基在药物化学中至关重要。乙酸(4-苯苯基)乙酯是药物非布司他的前体,并显示出作为发现用于治疗关节炎的新型非甾体抗炎药的先导化合物的希望 (Costa 等人,2012)。

降血脂活性4-乙酰基苯甲酸乙酯的衍生物,例如4-苄氧基苯甲酸乙酯,已被合成并评估了在大鼠中的降血脂活性。这些化合物显示出抑制胆固醇和游离脂肪酸生物合成的希望,表明在治疗脂质相关疾病中具有潜在应用 (Baggaley 等人,1977)。

工业设计中的溶解度研究与 4-乙酰基苯甲酸乙酯密切相关的 4-乙酰基苯甲酸的溶解度已在各种溶剂中得到广泛研究。这项研究对于工业设计和理论研究至关重要,可以深入了解该化合物在不同环境中的行为 (Sunsandee 等人,2013)。

化学合成和表征4-乙酰基苯甲酸乙酯及其衍生物已在各种研究中被合成和表征,表明其在开发具有潜在药物应用的新型化合物中的重要性 (Viveka 等人,2016)。

药理和抗炎活性已对 4-乙酰基苯甲酸乙酯的衍生物及其药理特性(包括镇痛和抗炎活性)进行了研究。这些研究突出了这些衍生物的潜在治疗应用 (Daidone 等人,1994)。

催化和工艺优化4-乙酰基苯甲酸乙酯衍生物已用于各种催化过程中,提供了优化化学生产方法和探索绿色化学替代方案的见解 (He 等人,2018)。

安全和危害

When handling Ethyl 4-acetylbenzoate, personal protective equipment and face protection should be worn . It is advised to avoid getting the substance in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It is also recommended to remove and wash contaminated clothing and gloves, including the inside, before re-use, and to wash hands before breaks and after work .

属性

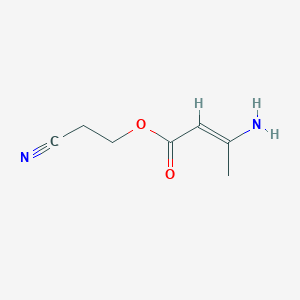

IUPAC Name |

ethyl 4-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOAPLPTWAXAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344980 | |

| Record name | Ethyl 4-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-acetylbenzoate | |

CAS RN |

38430-55-6 | |

| Record name | Ethyl 4-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)